molecular formula C7H14BrNO B2729535 2-Bromo-N,N,3-trimethylbutanamide CAS No. 959028-13-8

2-Bromo-N,N,3-trimethylbutanamide

Cat. No.: B2729535
CAS No.: 959028-13-8
M. Wt: 208.099
InChI Key: POEPTKGZCYUKLO-UHFFFAOYSA-N
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Description

2-Bromo-N,N,3-trimethylbutanamide (CAS: 859981-14-9) is a brominated amide derivative with the molecular formula C₈H₁₅BrNO. Structurally, it features a butanamide backbone substituted with a bromine atom at the second carbon, two methyl groups on the nitrogen (N,N-dimethyl), and an additional methyl group at the third carbon. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing complex molecules, particularly those requiring bromine as a leaving group or as a site for further functionalization .

Properties

IUPAC Name

2-bromo-N,N,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c1-5(2)6(8)7(10)9(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEPTKGZCYUKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N,3-trimethylbutanamide typically involves the bromination of N,N,3-trimethylbutanamide. One common method is the reaction of N,N,3-trimethylbutanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N,N,3-trimethylbutanamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N,3-trimethylbutanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or modification of protein function, which is valuable in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Amides

The following table summarizes key structural and functional differences between 2-bromo-N,N,3-trimethylbutanamide and related compounds, emphasizing molecular features, applications, and research findings:

Compound Name Molecular Formula Molecular Weight Key Substituents Research Findings/Applications Reference
This compound C₈H₁₅BrNO 221.11 g/mol N,N-dimethyl; 3-methyl; 2-bromo Intermediate for pharmaceuticals; bromine serves as a reactive site for nucleophilic substitution.
2-Bromo-N-(tert-butyl)-3,3-dimethylbutanamide C₁₀H₂₀BrNO 250.18 g/mol tert-butyl group; 3,3-dimethyl; 2-bromo Enhanced steric hindrance due to tert-butyl group; used in asymmetric synthesis studies.
2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide C₁₁H₁₁BrF₃NO 342.12 g/mol 3-trifluoromethylphenyl; 3-methyl; 2-bromo Fluorinated aromatic substituent improves metabolic stability; explored in agrochemical R&D.
2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide C₁₁H₇BrF₇NO 382.07 g/mol Polyfluorinated phenyl; 2-bromo High electronegativity of fluorine enhances reactivity in cross-coupling reactions.
2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide C₁₅H₂₁BrNO 311.24 g/mol Bulky phenyl-alkyl group; 3,3-dimethyl; 2-bromo Used in crystallography studies; exhibits intramolecular hydrogen bonding influencing conformation.

Key Observations:

Fluorinated analogs (e.g., ) demonstrate enhanced stability and reactivity in medicinal chemistry applications due to fluorine's electronegativity and lipophilicity.

Reactivity :

  • Bromine at the 2-position is a critical reactive site for nucleophilic substitution (SN2) or elimination reactions. Steric hindrance from substituents like tert-butyl or aromatic groups can modulate reaction rates .

Crystallographic Behavior :

  • Compounds such as 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide form centrosymmetric dimers via N–H···O hydrogen bonds, a common feature in brominated amides that influences packing and stability .

Biological Activity

2-Bromo-N,N,3-trimethylbutanamide (CAS No. 959028-13-8) is an organic compound with significant potential in various biological applications. This compound features a bromine atom, which enhances its reactivity and interaction with biological molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemical research.

  • Molecular Formula : C₇H₁₄BrNO
  • Molecular Weight : 208.10 g/mol
  • Structural Characteristics : The presence of three methyl groups contributes to steric hindrance, affecting its reactivity and selectivity in biochemical interactions.

The mechanism of action of this compound primarily involves the interaction of the bromine atom with nucleophilic sites in biological molecules. This interaction can lead to:

  • Covalent Bond Formation : The bromine acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins.
  • Enzyme Inhibition : By modifying protein function, this compound can inhibit enzyme activity, making it valuable for studying enzyme kinetics and mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is particularly important in the development of new antibacterial agents.

Anticancer Activity

Studies have explored the potential anticancer effects of this compound. It has been shown to affect specific molecular pathways involved in cancer cell proliferation and survival, suggesting its utility in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at certain concentrations, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Investigation : In vitro studies on various cancer cell lines revealed that treatment with this compound led to decreased cell viability and induced apoptosis, highlighting its potential as an anticancer drug candidate.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Bromo-N,N-dimethylbutanamideFewer methyl groupsLimited reactivity; lower potency
2-Bromo-N,N,3-trimethylpentanamideLonger carbon chainEnhanced solubility; varied activity
2-Bromo-N,N,3-trimethylhexanamideIncreased steric hindrancePotentially higher selectivity

This comparison illustrates how structural variations influence biological activity and reactivity.

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